

Technical Guide: 4-Bromo-2-methoxy-3-methylaniline (CAS No. 1208077-61-5)

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-3-methylaniline

Cat. No.: B2931393

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-methoxy-3-methylaniline**, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, a validated synthesis protocol, and its application in the development of compounds targeting the mutant p53 signaling pathway, a critical area in cancer research.

Core Data Presentation

Due to the limited availability of experimental data for **4-Bromo-2-methoxy-3-methylaniline** in publicly accessible literature, this section provides physicochemical data for its synthetic precursors. This information is crucial for understanding the reaction conditions and properties of the compounds involved in its synthesis.

Table 1: Physicochemical Properties of Synthetic Precursors

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)
2-Methoxy-3-methylaniline	18102-30-2	C ₈ H ₁₁ NO	137.18	Neat	30-34	Not available
N-Bromosuccinimide (NBS)	128-08-5	C ₄ H ₄ BrNO ₂	177.98	White solid	175-178	339

Experimental Protocols

The following experimental protocol for the synthesis of **4-Bromo-2-methoxy-3-methylaniline** is adapted from patent literature, providing a reliable method for its preparation.

Synthesis of 4-Bromo-2-methoxy-3-methylaniline

This synthesis involves the regioselective bromination of 2-methoxy-3-methylaniline using N-bromosuccinimide (NBS).

Materials:

- 2-methoxy-3-methylaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (ACN)
- Water
- Ethyl Acetate (EA)

Procedure:

- In a 50-mL flask, dissolve 2-methoxy-3-methylaniline (1.192 g, 8.69 mmol) in acetonitrile (30 mL).
- Cool the reaction mixture to -20 °C.
- Add N-bromosuccinimide (1.549 g, 8.70 mmol) to the cooled solution.
- Stir the reaction mixture at -20 °C for 2 hours.
- Monitor the reaction completion using a suitable technique (e.g., LCMS).
- Upon completion, add water (30 mL) to the reaction mixture.
- Extract the resulting solution with ethyl acetate.
- The organic layer now contains the desired product, **4-bromo-2-methoxy-3-methylaniline**, which can be isolated and purified using standard laboratory techniques.

Application in Drug Development: Targeting Mutant p53

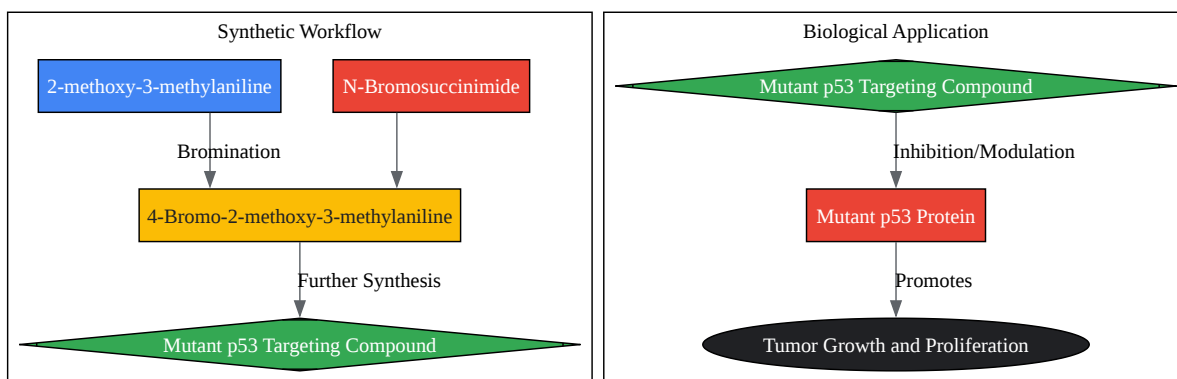
4-Bromo-2-methoxy-3-methylaniline serves as a crucial building block in the synthesis of compounds designed to target mutant forms of the p53 tumor suppressor protein.^[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers.^[2] These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, the gain of new oncogenic functions.

The aniline functional group of **4-Bromo-2-methoxy-3-methylaniline** provides a reactive site for further chemical modifications, allowing for its incorporation into more complex molecules. These resulting compounds are being investigated for their potential to interact with and modulate the activity of mutant p53, representing a promising therapeutic strategy for a wide range of cancers.

Signaling Pathway and Experimental Workflow

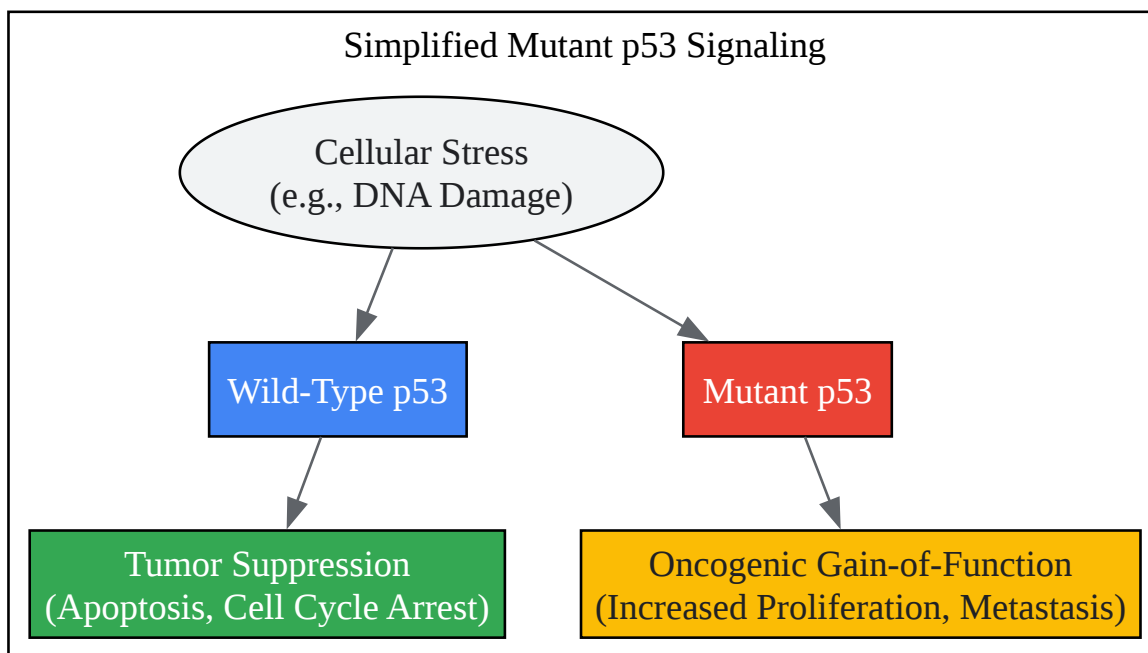
The development of mutant p53-targeting therapies involves a logical workflow from the synthesis of intermediates to the evaluation of the final compounds. The following diagrams

illustrate the synthetic workflow and the targeted biological pathway.



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Caption: Synthetic workflow for mutant p53 targeting compounds.



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Caption: The role of wild-type vs. mutant p53 in cellular response.

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References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. [Frontiers | Mutant p53 in Cancer Progression and Targeted Therapies](https://frontiersin.org) [frontiersin.org]
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